2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester
Overview
Description
2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester is a chemical compound with the molecular formula C17H14FO4 It is known for its unique structural properties, which include an acetoxy group, a fluoro substituent, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester typically involves several steps. One common method includes the esterification of 2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the fluoro substituent.
Scientific Research Applications
2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The acetoxy group and fluoro substituent play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4’-Acetoxy-biphenyl-4-YL)-propionic acid methyl ester: Lacks the fluoro substituent.
2-(4’-Fluoro-biphenyl-4-YL)-propionic acid methyl ester: Lacks the acetoxy group.
2-(4’-Acetoxy-2-chloro-biphenyl-4-YL)-propionic acid methyl ester: Contains a chloro substituent instead of fluoro.
Uniqueness
2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester is unique due to the presence of both the acetoxy and fluoro groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[4-(4-acetyloxyphenyl)-3-fluorophenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO4/c1-11(18(21)22-3)14-6-9-16(17(19)10-14)13-4-7-15(8-5-13)23-12(2)20/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSZEZRRJWMPME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595635 | |
Record name | Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215175-84-1 | |
Record name | Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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